molecular formula C10H15BrO2 B2403426 Tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate CAS No. 2445790-25-8

Tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate

Cat. No.: B2403426
CAS No.: 2445790-25-8
M. Wt: 247.132
InChI Key: BGPZSGNCNITUNR-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate: is an organic compound with the molecular formula C10H15BrO2. It is a brominated derivative of cyclobutane carboxylate, featuring a tert-butyl ester group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate typically involves the bromination of a precursor compound. One common method is the bromination of tert-butyl cyclobutane-1-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Various substituted cyclobutane carboxylates.

    Elimination: Alkenes derived from the cyclobutane ring.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

Chemistry: Tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit interesting biological activities, making it a useful building block in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism.

Comparison with Similar Compounds

    Tert-butyl 3-(chloromethylidene)cyclobutane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl 3-(iodomethylidene)cyclobutane-1-carboxylate: Similar structure but with an iodine atom instead of bromine.

    Tert-butyl 3-(methylidene)cyclobutane-1-carboxylate: Lacks the halogen atom, making it less reactive in certain substitution reactions.

Uniqueness: Tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity patterns. Bromine is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in various synthetic applications, distinguishing it from its chloro, iodo, and non-halogenated counterparts.

Biological Activity

Tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H15_{15}BrO2_2
  • Molecular Weight : 245.13 g/mol
  • CAS Number : 1064194-10-0

The compound features a cyclobutane ring and a bromomethylidene group, which may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation, such as tyrosine kinase and topoisomerase II .
  • Cell Cycle Disruption : The inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells, suggesting a potential anticancer mechanism.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against various pathogens, which warrants further investigation .

Anticancer Activity

A study investigating the cytotoxic effects of related cyclobutane derivatives demonstrated significant activity against human cancer cell lines. The results indicated that the bromomethylidene moiety enhances the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

Research has highlighted the potential of this compound as an antimicrobial agent. In vitro tests showed effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could serve as a scaffold for developing new antibiotics .

Comparative Analysis with Similar Compounds

A comparative analysis with other cyclobutane derivatives reveals unique aspects of this compound:

Compound NameAnticancer ActivityAntimicrobial ActivityLipophilicity
This compoundHighModerateModerate
Tert-butyl cyclobutanecarboxylateModerateLowHigh
Brominated cyclobutane derivativesHighHighVariable

This table illustrates that while this compound exhibits promising biological activities, its efficacy may vary compared to other derivatives.

Properties

IUPAC Name

tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO2/c1-10(2,3)13-9(12)8-4-7(5-8)6-11/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPZSGNCNITUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(=CBr)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.